

4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde: A Key Intermediate in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

Cat. No.: B131969

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique structural features, including a pyrimidine core, an amino group, a methylthio group, and a reactive carbaldehyde moiety, make it an attractive starting material for the construction of complex pharmaceutical agents. This intermediate is particularly valuable in the development of kinase inhibitors and other targeted therapies for cancer and inflammatory diseases. This document provides detailed application notes and experimental protocols for the synthesis of this intermediate and its subsequent elaboration into advanced pharmaceutical targets.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde** is presented in the table below.

Property	Value	Reference
CAS Number	770-31-0	[1][2][3][4]
Molecular Formula	C ₆ H ₇ N ₃ OS	[3][4]
Molecular Weight	169.21 g/mol	[3]
Appearance	White to off-white crystalline powder	
Melting Point	183-184 °C	[3]
Boiling Point	379.7±27.0 °C (Predicted)	[3]
Purity	≥98%	[4]
Storage	Store in a dry, dark, and ventilated place under inert gas (Nitrogen or Argon) at 2–8 °C.	[3][4]

Applications in Pharmaceutical Synthesis

4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde is a key precursor for the synthesis of various therapeutic agents, primarily targeting signaling pathways implicated in cancer and immune disorders. Its aldehyde functionality allows for a variety of chemical transformations, including condensations, reductive aminations, and cyclizations, to build more complex molecular architectures.

Synthesis of Akt Kinase Inhibitors

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Consequently, Akt has emerged as a prime target for cancer therapy. **4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde** can be utilized in the synthesis of pyridopyrimidine-based Akt inhibitors. These compounds function by competing with ATP for binding to the kinase domain of Akt, thereby inhibiting its activity and downstream signaling.

Synthesis of STAT6 Inhibitors

Signal Transducer and Activator of Transcription 6 (STAT6) is a key mediator of the inflammatory response, particularly in allergic diseases like asthma.[5][6][7] Upon activation by cytokines such as IL-4 and IL-13, STAT6 plays a crucial role in T-helper 2 (Th2) cell differentiation.[5][6][7] Therefore, inhibiting STAT6 is a promising therapeutic strategy for allergic conditions. **4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde** serves as a starting material for the synthesis of pyrimidine-5-carboxamide derivatives that act as potent STAT6 inhibitors. A notable example is the experimental drug AS1517499.[5][6][7]

Experimental Protocols

Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

Two common methods for the synthesis of the title intermediate are outlined below.

Method A: From (4-amino-2-(methylthio)pyrimidin-5-yl)methanol

This protocol involves the oxidation of the corresponding alcohol.

- Reaction: (4-amino-2-(methylthio)pyrimidin-5-yl)methanol → **4-amino-2-(methylthio)pyrimidine-5-carbaldehyde**
- Reagents and Materials:
 - (4-amino-2-(methylthio)pyrimidin-5-yl)methanol
 - Manganese dioxide (MnO₂)
 - Chloroform (CHCl₃)
 - Tetrahydrofuran (THF)
- Procedure:
 - To a suspension of (4-amino-2-(methylthio)pyrimidin-5-yl)methanol (28 g, 164 mmol) in chloroform (818 mL), add manganese dioxide (49.8 g, 572 mmol).
 - Stir the reaction mixture at 55 °C for 4 hours.

- Monitor the reaction progress by a suitable method (e.g., TLC).
- Upon completion, filter the hot reaction mixture and wash the filter cake with hot chloroform and tetrahydrofuran.
- Combine the filtrates and concentrate under reduced pressure.
- Dry the resulting solid under vacuum to afford **4-amino-2-(methylthio)pyrimidine-5-carbaldehyde** as a light yellow solid.
- Quantitative Data:
 - Yield: 96% (26.7 g)

Method B: From 4-amino-2-(methylthio)pyrimidine-5-carbonitrile

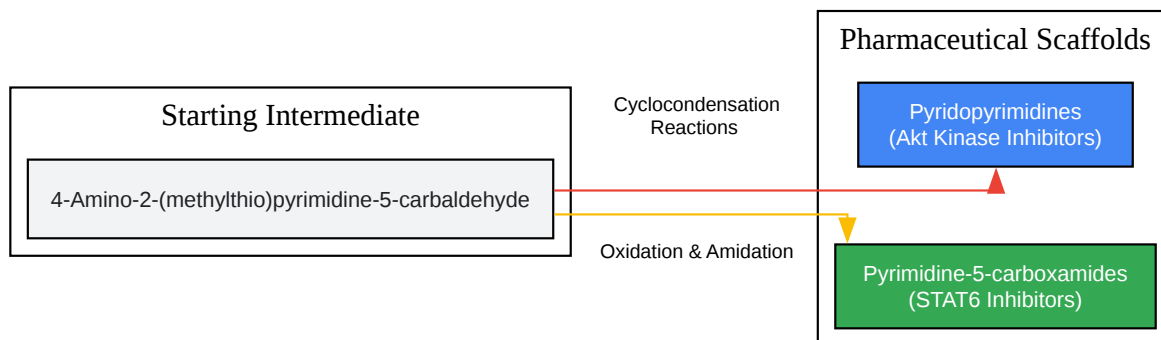
This protocol involves the reduction of the corresponding nitrile.

- Reaction: 4-amino-2-(methylthio)pyrimidine-5-carbonitrile → **4-amino-2-(methylthio)pyrimidine-5-carbaldehyde**
- Reagents and Materials:
 - 4-amino-2-(methylthio)pyrimidine-5-carbonitrile
 - Diisobutylaluminum hydride (DIBAL-H) (1.0 M in CH₂Cl₂)
 - Tetrahydrofuran (THF)
 - Hydrochloric acid (2N)
 - Saturated sodium carbonate solution (Na₂CO₃)
 - Celite
- Procedure:
 - Dissolve 4-amino-2-(methylthio)pyrimidine-5-carbonitrile (3.0 g, 18.05 mmol) in THF (100 mL) and cool the solution to 0 °C.

- Slowly add diisobutylaluminum hydride (41.52 mL of a 1.0 M solution in CH_2Cl_2 , 41.52 mmol) to the cooled solution.
- Stir the mixture at 0 °C for 2.5 hours.
- Carefully add 2N hydrochloric acid (30 mL) to quench the reaction and continue stirring for 20 minutes.
- Neutralize the mixture to a pH of 8 by adding saturated sodium carbonate solution.
- Filter the suspension through a pad of Celite and wash the pad with a potassium carbonate solution.
- The subsequent workup of the filtrate will yield the desired product.

Visualizations

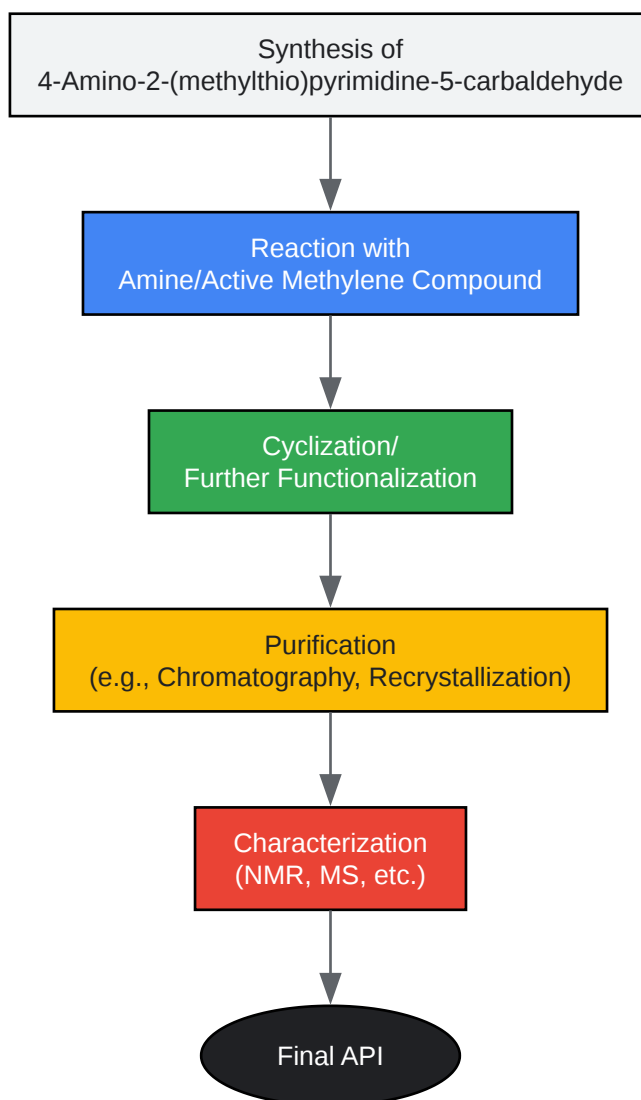
Synthetic Pathway to Pharmaceutical Scaffolds



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Caption: Synthetic utility of the intermediate.

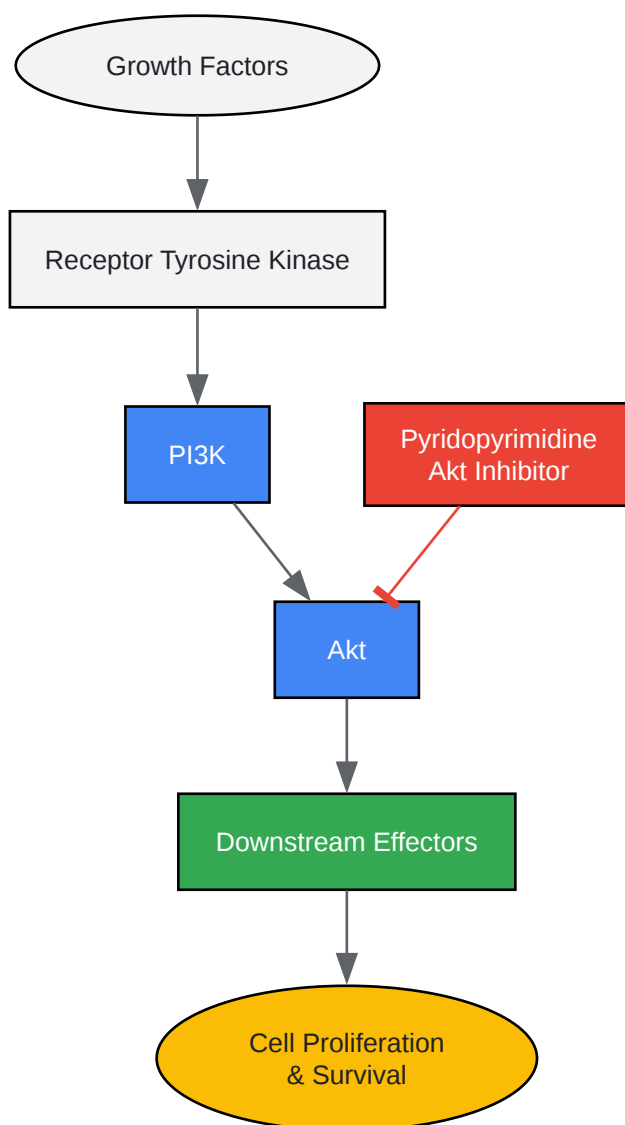
General Experimental Workflow



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Caption: Workflow for API synthesis.

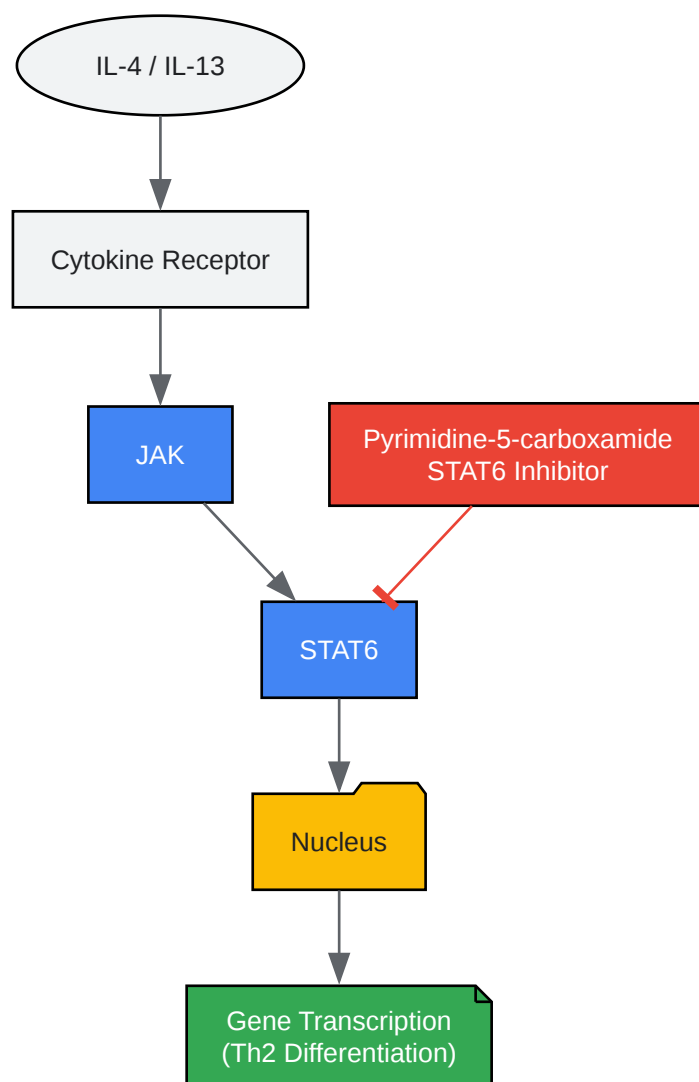
Simplified Akt Signaling Pathway



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Caption: Inhibition of the Akt signaling pathway.

Simplified STAT6 Signaling Pathway



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Caption: Inhibition of the STAT6 signaling pathway.

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